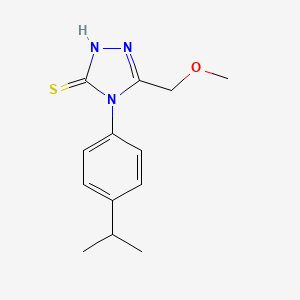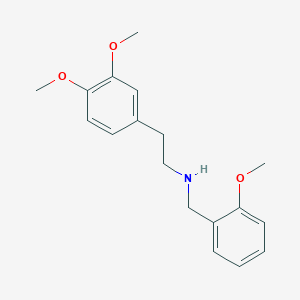![molecular formula C20H15BrN4O B4751459 3-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4751459.png)
3-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide
Vue d'ensemble
Description
3-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide, also known as BBP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBP is a pyrazole derivative that has been synthesized through a multi-step process involving the reaction of various chemical reagents.
Mécanisme D'action
The mechanism of action of 3-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide is not fully understood. However, it is believed that 3-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide exerts its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 3-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide has been found to inhibit the production of inflammatory cytokines and to reduce oxidative stress in animal models of inflammation.
Biochemical and Physiological Effects:
3-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide has been shown to have various biochemical and physiological effects. It has been found to reduce the expression of certain genes involved in cancer cell proliferation and survival. 3-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide has also been found to reduce the levels of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases. In animal models of inflammation, 3-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide has been found to reduce the levels of inflammatory cytokines and to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical structure is well-characterized. 3-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide has also been found to exhibit potent anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for further research. However, 3-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide also has some limitations for lab experiments. Its mechanism of action is not fully understood, and its potential toxicity and side effects have not been fully characterized.
Orientations Futures
There are several future directions for research on 3-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide. One area of research could focus on further elucidating the mechanism of action of 3-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide. Another area of research could focus on optimizing the synthesis method for 3-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide to improve its yield and purity. Additionally, further research could explore the potential therapeutic applications of 3-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide in other disease models, such as neurodegenerative diseases and autoimmune disorders. Overall, 3-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide is a promising compound that warrants further research in the field of medicinal chemistry and drug development.
Applications De Recherche Scientifique
3-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. 3-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide has been shown to inhibit the growth of various cancer cells, including breast, lung, liver, and colon cancer cells. It has also been found to reduce inflammation in animal models of arthritis and to exhibit antiviral activity against the influenza virus.
Propriétés
IUPAC Name |
(E)-3-[1-[(4-bromophenyl)methyl]-3-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O/c21-18-8-6-14(7-9-18)12-25-13-17(10-16(11-22)20(23)26)19(24-25)15-4-2-1-3-5-15/h1-10,13H,12H2,(H2,23,26)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTCVWCDCZCRCX-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)N)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)N)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-4-(4-methyl-1-piperazinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4751382.png)
![isopropyl 4,5-dimethyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4751391.png)


![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-naphthyloxy)propanamide](/img/structure/B4751418.png)
![4-{[3-(3-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4751427.png)
![ethyl [3-(acetylamino)phenyl]carbamate](/img/structure/B4751446.png)
![acetone O-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxime](/img/structure/B4751451.png)

![2-amino-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4751464.png)
![3-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}-5-(2-furyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4751477.png)
![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-4-oxo-4-phenylbutanamide](/img/structure/B4751483.png)
![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4751487.png)